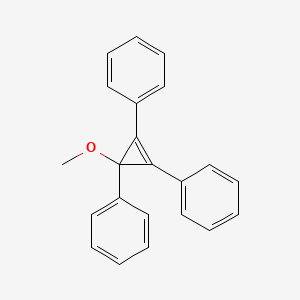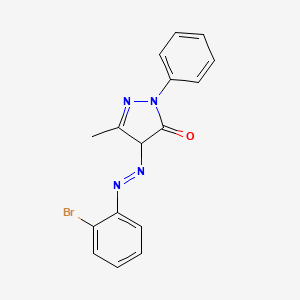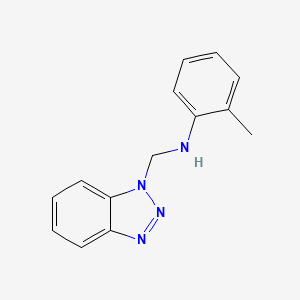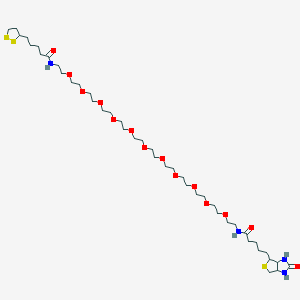
Dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with hydroxy and methoxy groups, making it a valuable molecule in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-3-methoxybenzaldehyde with dimethyl acetylenedicarboxylate in the presence of a base, followed by cyclization to form the pyridine ring . The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography is common to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
The reactions typically occur under controlled conditions, with specific temperatures and pH levels to ensure the desired transformations. Solvents like dichloromethane, ethanol, and water are commonly used, depending on the reaction type .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyridines, which can be further utilized in different applications .
Applications De Recherche Scientifique
Dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine derivatives with hydroxy and methoxy substitutions, such as:
- 2-Hydroxy-3-methoxybenzaldehyde
- Dimethyl 2,6-dimethyl-4-(2-hydroxy-3-methoxyphenyl)pyridine-3,5-dicarboxylate
Uniqueness
What sets Dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C18H21NO6 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
dimethyl 4-(2-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H21NO6/c1-9-13(17(21)24-4)15(14(10(2)19-9)18(22)25-5)11-7-6-8-12(23-3)16(11)20/h6-8,15,19-20H,1-5H3 |
Clé InChI |
MGIDSCTVZPOKAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)OC)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B12040919.png)
![Ethyl 3-[(3-methylbenzyl)amino]propanoate](/img/structure/B12040930.png)


![5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12040943.png)
![4-methoxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040944.png)
![(5E)-2-(4-isopropoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12040952.png)
![[3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B12040960.png)


![N-(3-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040984.png)


